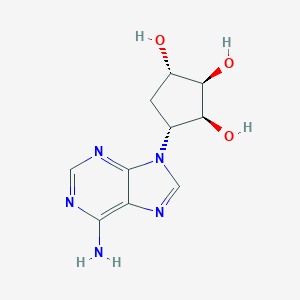

(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La noraristeromycine est un analogue de nucléoside carbocyclique qui a suscité un intérêt considérable en raison de ses propriétés antivirales potentielles. Elle est structurellement apparentée à l'aristeromycine, un composé naturel connu pour son activité antivirale. La noraristeromycine a été étudiée pour sa capacité à inhiber l'hydrolase S-adénosyl-L-homocystéine, une enzyme impliquée dans la régulation des processus de méthylation biologique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La noraristeromycine peut être synthétisée selon diverses méthodes. Une approche courante implique l'utilisation de précurseurs énantiomériquement purs pour construire le nucléoside carbocyclique. Par exemple, plusieurs dérivés N-6 substitués du (+)-4'-désoxy-5'-noraristeromycine ont été préparés à partir de ces précurseurs . Une autre méthode implique la synthèse de la 3-déaza-1',6'-isoneplanocine C-5'-tronquée, qui combine les caractéristiques des candidats antiviraux 5'-noraristeromycine et 3-déaza-1',6'-isoneplanocine .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour la noraristeromycine ne soient pas largement documentées, la synthèse implique généralement des techniques standard de construction de nucléosides puriques. Ces méthodes sont évolutives et peuvent être adaptées à une production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions : La noraristeromycine subit diverses réactions chimiques, notamment des réactions de substitution et de réduction. Par exemple, plusieurs dérivés N-6 substitués de la noraristeromycine ont été synthétisés afin de faire varier systématiquement l'équilibre hydrophobe/hydrophile des composés de référence .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse de dérivés de la noraristeromycine comprennent l'estérase hépatique porcine, qui est utilisée pour préparer des précurseurs de cyclopentane substitués . D'autres réactifs comprennent ceux utilisés dans la construction standard de nucléosides puriques.

Principaux produits formés : Les principaux produits formés à partir de ces réactions sont divers dérivés de la noraristeromycine, tels que la 3'-fluoro-3'-désoxy-5'-noraristeromycine . Ces dérivés sont évalués pour leur activité antivirale et leurs autres propriétés biologiques.

4. Applications de la recherche scientifique

Chimie : En chimie, la noraristeromycine est utilisée comme composé modèle pour étudier l'inhibition de l'hydrolase S-adénosyl-L-homocystéine. Cette enzyme joue un rôle crucial dans la régulation des processus de méthylation biologique .

Biologie : En recherche biologique, la noraristeromycine a été étudiée pour sa capacité à inhiber la croissance de Plasmodium falciparum, le parasite responsable du paludisme . Elle a également été étudiée pour son potentiel à inhiber la kinase IκB alpha, qui est impliquée dans la régulation des processus inflammatoires .

Médecine : En médecine, la noraristeromycine s'est avérée prometteuse comme agent antiviral. Elle a été évaluée pour son activité contre divers virus, notamment le virus de l'hépatite B et le virus de l'immunodéficience humaine . De plus, elle a été étudiée pour son potentiel à traiter les affections inflammatoires chroniques telles que la polyarthrite rhumatoïde .

Industrie : Dans l'industrie pharmaceutique, la noraristeromycine et ses dérivés sont explorés comme agents thérapeutiques potentiels. Leur capacité à inhiber les enzymes et les voies clés en fait des candidats précieux pour le développement de médicaments.

5. Mécanisme d'action

La noraristeromycine exerce ses effets principalement en inhibant l'hydrolase S-adénosyl-L-homocystéine. Cette enzyme catalyse l'hydrolyse de la S-adénosyl-L-homocystéine en adénosine et en homocystéine. En inhibant cette enzyme, la noraristeromycine perturbe la régulation des processus de méthylation biologique, qui sont essentiels à la réplication virale et à d'autres fonctions cellulaires .

De plus, il a été constaté que la noraristeromycine inhibait la kinase IκB alpha avec une grande sélectivité. Cette inhibition empêche l'activation du facteur de transcription kappa B nucléaire, qui est impliqué dans les réponses immunitaires et inflammatoires .

Applications De Recherche Scientifique

Chemistry: In chemistry, noraristeromycin is used as a model compound to study the inhibition of S-adenosyl-L-homocysteine hydrolase. This enzyme plays a crucial role in the regulation of biological methylation processes .

Biology: In biological research, noraristeromycin has been investigated for its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . It has also been studied for its potential to inhibit IκB kinase alpha, which is involved in the regulation of inflammatory processes .

Medicine: In medicine, noraristeromycin has shown promise as an antiviral agent. It has been evaluated for its activity against various viruses, including hepatitis B virus and human immunodeficiency virus . Additionally, it has been studied for its potential to treat chronic inflammatory conditions such as rheumatoid arthritis .

Industry: In the pharmaceutical industry, noraristeromycin and its derivatives are explored as potential therapeutic agents. Their ability to inhibit key enzymes and pathways makes them valuable candidates for drug development.

Mécanisme D'action

Noraristeromycin exerts its effects primarily by inhibiting S-adenosyl-L-homocysteine hydrolase. This enzyme catalyzes the hydrolysis of S-adenosyl-L-homocysteine to adenosine and homocysteine. By inhibiting this enzyme, noraristeromycin disrupts the regulation of biological methylation processes, which are essential for viral replication and other cellular functions .

Additionally, noraristeromycin has been found to inhibit IκB kinase alpha with high selectivity. This inhibition prevents the activation of nuclear factor kappa B, a transcription factor involved in immune and inflammatory responses .

Comparaison Avec Des Composés Similaires

La noraristeromycine est structurellement apparentée à plusieurs autres nucléosides carbocycliques, notamment l'aristeromycine et la néplanocine A. Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs activités biologiques spécifiques et leurs profils de sélectivité.

Composés similaires :

Aristeromycine : Un nucléoside carbocyclique naturel ayant des propriétés antivirales.

Néplanocine A : Un autre nucléoside carbocyclique naturel qui inhibe l'hydrolase S-adénosyl-L-homocystéine.

2-Fluoroaristeromycine : Un dérivé de l'aristeromycine qui a montré une bonne affinité de liaison pour l'hydrolase S-adénosyl-L-homocystéine et un potentiel en tant qu'agent antiviral.

Unicité de la noraristeromycine : La noraristeromycine est unique en raison de sa grande sélectivité pour l'inhibition de la kinase IκB alpha, ce qui en fait un composé précieux pour l'étude des processus inflammatoires et le développement de thérapies anti-inflammatoires . Ses modifications structurales permettent également de faire varier systématiquement l'équilibre hydrophobe/hydrophile, ce qui permet d'explorer différentes activités biologiques .

Propriétés

Numéro CAS |

142635-42-5 |

|---|---|

Formule moléculaire |

C10H13N5O3 |

Poids moléculaire |

251.24 g/mol |

Nom IUPAC |

(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol |

InChI |

InChI=1S/C10H13N5O3/c11-9-6-10(13-2-12-9)15(3-14-6)4-1-5(16)8(18)7(4)17/h2-5,7-8,16-18H,1H2,(H2,11,12,13)/t4-,5+,7+,8-/m1/s1 |

Clé InChI |

VFKHECGAEJNAMV-HETMPLHPSA-N |

SMILES isomérique |

C1[C@H]([C@@H]([C@@H]([C@H]1O)O)O)N2C=NC3=C(N=CN=C32)N |

SMILES |

C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N |

SMILES canonique |

C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N |

Synonymes |

(+-)-(1 alpha,2 beta,3 beta,4 alpha)-4-(6-amino-9H-purin-9-yl)-1,2,3-cyclopentanetriol 4-(6-amino-9H-purin-9-yl)-1,2,3-cyclopentanetriol 4-(6-amino-9H-purin-9-yl)cyclopentane-1,2,3-triol 5'-noraristeromycin noraristeromycin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)

![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)